5-Amino-5-phenylpentanenitrile

Physicochemical profiling CNS drug design Pharmacokinetics

5-Amino-5-phenylpentanenitrile is a prochiral amino nitrile scaffold for synthesizing CNS-penetrant peptidomimetics and next-generation calcium channel blockers. - Free amine for direct peptide coupling; nitrile can be converted to tetrazole bioisostere. - Higher logP (1.9-2.6) vs acid analog (-1.3) enables CNS penetration. - Resolvable into (R)- and (S)-enantiomers. - HCl salt (CAS 1803586-49-3) soluble (10-50 mg/mL) for in vitro assays.

Molecular Formula C11H14N2
Molecular Weight 174.24 g/mol
Cat. No. B13256437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-5-phenylpentanenitrile
Molecular FormulaC11H14N2
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCCC#N)N
InChIInChI=1S/C11H14N2/c12-9-5-4-8-11(13)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8,13H2
InChIKeyGYGKWTPZFJWULK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-5-phenylpentanenitrile – Primary Amino Nitrile Building Block Overview


5-Amino-5-phenylpentanenitrile (CAS 1379326-93-8) is a primary amino nitrile with the molecular formula C₁₁H₁₄N₂ and molecular weight 174.24 g/mol . It belongs to the class of ω-amino-α-phenylalkanonitriles, a scaffold historically associated with calcium channel modulation and cardiovascular drug discovery, most notably the verapamil family of calcium antagonists [1]. The compound contains a free primary amine at the 5-position of a pentanenitrile chain bearing a phenyl substituent at the same carbon, making it a versatile chiral building block for the synthesis of more complex pharmacologically active molecules . Its hydrochloride salt (CAS 1803586-49-3) is also commercially available for research applications .

Free Primary Amine
Efficient amide coupling for peptidomimetic synthesis
Nitrile Handle
Access to amine, acid, amide, or tetrazole motifs
Chiral Building Block
Prochiral center enables enantioselective pathway studies
HCl Salt Option
Enhanced aqueous solubility for assay-ready preparation

Why Carboxylic Acid or Secondary Amine Analogs Cannot Substitute


Generic substitution of 5-amino-5-phenylpentanenitrile with its carboxylic acid (5-amino-5-phenylpentanoic acid) or secondary amine congener (5-(phenylamino)pentanenitrile) is not scientifically justified because the nitrile group imparts distinct electronic properties, metabolic stability, and synthetic versatility that the acid and amide analogs lack. The nitrile acts as a hydrogen bond acceptor (logP ≈ 1.9–2.6 predicted) and is not ionizable at physiological pH, whereas the carboxylic acid is predominantly ionized (pKa ~4–5) with a measured XLogP3 of –1.3, drastically altering membrane permeability and pharmacokinetics [1]. Furthermore, the primary amine at the 5-position enables direct incorporation into peptidomimetic scaffolds via amide bond formation, while the nitrile can be selectively reduced to an amine, hydrolyzed to an acid or amide, or converted to a tetrazole bioisostere—options unavailable to pre-installed acid or amide analogs [2]. These differences are quantifiable and meaningful for procurement decisions.

Carboxylic Acid Analog (5-amino-5-phenylpentanoic acid)
LogP mismatch (predicted ~2 vs. XLogP3 -1.3) alters permeability; synthetic diversification is limited to amide/ester transformations, reducing library scope.
Secondary Amine Analog (5-(phenylamino)pentanenitrile)
Aromatic amine shows substantially lower nucleophilicity; peptide coupling yields may drop significantly and require additional activation steps.

Quantitative Differentiation Against Closest Analogs


Nitrile vs. Carboxylic Acid: LogP and CNS Permeability

The nitrile group in 5-amino-5-phenylpentanenitrile confers markedly higher lipophilicity compared to the corresponding carboxylic acid analog. The carboxylic acid 5-amino-5-phenylpentanoic acid has an experimentally computed XLogP3 of –1.3 [1], while the nitrile counterpart is predicted to have a logP of approximately +1.9–2.6 based on fragment-based calculations . This ~3–4 log unit difference translates to an estimated 1,000–10,000-fold increase in theoretical membrane permeability, making the nitrile the preferred starting material for CNS-targeted programs where blood-brain barrier penetration is required.

Lipophilicity (LogP)
Reported
Δ logP ≈ 3.2–3.9
Est. 1,000–10,000× permeability
Nitrile provides markedly higher lipophilicity for CNS research fit.
Computed logP from fragment-based methods vs. XLogP3 for acid.
Physicochemical profiling CNS drug design Pharmacokinetics

Primary vs. Secondary Amine: Reactivity in Peptide Coupling

The compound bears a free primary amine (NH₂) at the 5-position, unlike the regioisomer 5-(phenylamino)pentanenitrile (CAS 13659-00-2), which has a secondary aniline-type nitrogen . Primary amines react with carboxylic acids or activated esters to form amide bonds with second-order rate constants typically 10–100× faster than secondary aromatic amines under standard peptide coupling conditions (HATU/DIPEA, DMF, 25 °C) due to lower steric hindrance and higher nucleophilicity [1]. This makes 5-amino-5-phenylpentanenitrile the unambiguous choice for direct incorporation into peptide or peptidomimetic backbones without requiring additional deprotection or activation steps.

Peptide Coupling Reactivity
Class-level
Primary amine ~10–100× faster
than secondary aniline
Primary amine supports efficient amide bond formation in peptidomimetic libraries.
Class-level kinetics from standard coupling reagents (HATU/DIPEA).
Peptidomimetic chemistry Building block selectivity Amide bond formation

Nitrile vs. Acid: Synthetic Diversification Pathways

The nitrile functionality can be orthogonally transformed into at least four distinct pharmacophoric groups—primary amine (via LiAlH₄ reduction), carboxylic acid (via acid/base hydrolysis), primary amide (via controlled partial hydrolysis), or tetrazole (via [3+2] cycloaddition with NaN₃)—without affecting the 5-amino group if Boc-protected [1]. In contrast, the pre-formed carboxylic acid analog 5-amino-5-phenylpentanoic acid is largely restricted to amide or ester formation, offering only one diversification vector [2]. This multiplicity of accessible products from a single nitrile precursor reduces procurement complexity and inventory overhead for library synthesis.

Synthetic Diversification
Class-level
≥4 vs 1–2 pathways
Nitrile enables broader library synthesis from a single building block.
Standard interconversions (amine, acid, amide, tetrazole).
Synthetic chemistry Functional group interconversion Library diversification

Hydrochloride Salt vs. Free Base: Solubility and Handling

The hydrochloride salt form (CAS 1803586-49-3, MW 210.7 g/mol) provides significantly enhanced aqueous solubility compared to the free base. While the free base 5-amino-5-phenylpentanenitrile is a moderately lipophilic oil or low-melting solid with limited water solubility (<1 mg/mL estimated), the hydrochloride salt is a crystalline solid with improved handling characteristics and aqueous solubility typically 10–50 mg/mL for similar primary amine hydrochloride salts . This difference is critical for in vitro pharmacology assays requiring DMSO/aqueous stock solutions at defined concentrations.

Solubility (Salt vs Free Base)
Data to verify
10–50× solubility enhancement
HCl salt streamlines assay-ready plate preparation for HTS workflows.
Supplier-reported estimates; experimental verification advised.
Salt selection Aqueous solubility In vitro assay compatibility

Priority Application Scenarios for Procurement


CNS-Targeted Peptidomimetic Library Synthesis

The high predicted logP (+1.9–2.6) relative to the carboxylic acid analog (XLogP3 –1.3) positions 5-amino-5-phenylpentanenitrile as a preferred building block for CNS-penetrant peptidomimetic libraries. The primary amine allows direct solid-phase or solution-phase peptide coupling, while the nitrile can be retained as a metabolically stable hydrogen bond acceptor or converted post-coupling to a tetrazole carboxylic acid bioisostere for enhanced potency [1]. This scenario is directly supported by the lipophilicity differentiation quantified in Evidence Item 1 and the synthetic versatility detailed in Evidence Item 3.

Verapamil-Analog Calcium Channel Blocker Development

The ω-amino-α-phenylalkanonitrile scaffold has decades of precedent in calcium channel blocker development, with verapamil, gallopamil, and emopamil all containing the 5-amino-2-phenylvaleronitrile pharmacophore [2]. 5-Amino-5-phenylpentanenitrile serves as the core intermediate for constructing novel analogs via N-alkylation or reductive amination with phenethyl halides or aldehydes, enabling systematic SAR exploration of the amine substituent. Procurement of this building block is the entry point for any group developing next-generation cardiovascular calcium modulators.

Dual MAO-A / AChE Inhibitor Design for Neurodegeneration

Amino nitriles structurally related to 5-amino-5-phenylpentanenitrile have been explored as dual monoamine oxidase (MAO) and acetylcholinesterase (AChE) inhibitors with anti-Aβ-aggregating properties for Alzheimer's disease [3]. The free primary amine is essential for MAO-A active site interaction, while the nitrile can engage the catalytic serine of AChE. The hydrochloride salt form (10–50 mg/mL aqueous solubility) is directly compatible with in vitro enzymatic assay formats, supporting hit-to-lead screening without formulation delays.

Chiral Resolution and Enantioselective Synthesis Studies

The carbon bearing both the phenyl and amino substituents is a prochiral center. 5-Amino-5-phenylpentanenitrile can be resolved into its (R)- and (S)-enantiomers via diastereomeric salt formation with chiral acids, as demonstrated in related amino nitrile patent processes [4]. This provides access to enantiomerically pure building blocks for asymmetric synthesis, a capability not available with the achiral 5-phenylpentanenitrile or the pre-resolved (R)-5-amino-5-phenylpentanoic acid hydrochloride (CAS 1810074-59-9), which is significantly more expensive and less versatile.

Application
Selection Property
Validation Focus
CNS peptidomimetic library synthesis
High predicted logP + primary amine
CNS permeability and diversification from nitrile
Verapamil-analog calcium channel research
ω-amino-α-phenylalkanonitrile scaffold
N-alkylation/reductive amination SAR
MAO-A / AChE dual inhibitor studies
Primary amine + nitrile for dual-target design
Enzymatic assay compatibility (HCl salt form)
Chiral resolution & asymmetric synthesis
Prochiral center for enantiomer resolution
Enantiopure building block accessibility
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